molecular formula C19H13ClN6O B12208060 7-(4-chlorophenyl)-3-(4-methoxyphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine

7-(4-chlorophenyl)-3-(4-methoxyphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine

Cat. No.: B12208060
M. Wt: 376.8 g/mol
InChI Key: MYCQZPAPRBDYPH-UHFFFAOYSA-N
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Description

This compound belongs to the pyrazolo-triazolo-pyrimidine class of heterocyclic molecules, characterized by fused pyrazole, triazole, and pyrimidine rings. The substituents at the 7- and 3-positions—4-chlorophenyl and 4-methoxyphenyl groups, respectively—impart distinct electronic and steric properties. Its molecular formula is C19H13ClN6O, with a molecular weight of 376.80 g/mol. The compound’s synthesis typically involves multi-step heterocyclization reactions, often utilizing chlorinated intermediates and coupling agents .

Properties

Molecular Formula

C19H13ClN6O

Molecular Weight

376.8 g/mol

IUPAC Name

10-(4-chlorophenyl)-5-(4-methoxyphenyl)-3,4,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene

InChI

InChI=1S/C19H13ClN6O/c1-27-15-8-2-12(3-9-15)17-23-24-19-16-10-22-26(18(16)21-11-25(17)19)14-6-4-13(20)5-7-14/h2-11H,1H3

InChI Key

MYCQZPAPRBDYPH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C3N2C=NC4=C3C=NN4C5=CC=C(C=C5)Cl

Origin of Product

United States

Preparation Methods

Chlorination of Pyrazolo[3,4-d]Pyrimidine Precursors

The initial step involves chlorination at position 4 of the pyrazolo[3,4-d]pyrimidine core using phosphorus oxychloride (POCl₃) under reflux conditions. For example, 6-methyl-1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-one is treated with POCl₃ in the presence of trimethylamine (TMA) to yield 4-chloro-6-methyl-1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidine. This step is critical for activating the pyrimidine ring for subsequent nucleophilic substitution.

Reaction Conditions

  • Solvent: Phosphorus oxychloride (neat)

  • Temperature: 110–120°C (reflux)

  • Catalyst: Trimethylamine (TMA)

  • Yield: 85–92%

Hydrazinolysis to Form Hydrazino Intermediates

The 4-chloro intermediate undergoes hydrazinolysis with excess hydrazine hydrate in chloroform or ethanol to produce 4-hydrazinylpyrazolo[3,4-d]pyrimidine derivatives. For instance, 4-chloro-6-methyl-1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidine reacts with hydrazine hydrate at room temperature to form 4-hydrazinyl-6-methyl-1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidine.

Key Observations

  • Reaction Time: 3–5 hours

  • Purification: Recrystallization from ethanol

  • Yield: 80–86%

The introduction of the 4-methoxyphenyl group occurs during the cyclocondensation step. The hydrazino intermediate reacts with triethyl orthoesters or aromatic aldehydes bearing the 4-methoxy substituent to form the triazolo ring.

Cyclocondensation with Triethyl Orthoformate

Heating the hydrazino derivative with triethyl orthoformate in acetic acid under reflux facilitates cyclization. For example, 4-hydrazinyl-6-methyl-1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidine reacts with triethyl orthoformate to yield 7-(4-chlorophenyl)-3H-pyrazolo[4,3-e]triazolo[4,3-c]pyrimidine, which is subsequently alkylated with 4-methoxybenzyl chloride to introduce the 4-methoxyphenyl group.

Reaction Parameters

  • Solvent: Acetic acid

  • Temperature: 120°C (reflux)

  • Duration: 3 hours

  • Yield: 70–75%

Alternative Pathway Using 4-Methoxybenzaldehyde

A more direct route involves condensing the hydrazino intermediate with 4-methoxybenzaldehyde. This method forms a Schiff base, which undergoes intramolecular cyclization to construct the triazolo ring while simultaneously introducing the 4-methoxyphenyl group.

Optimization Insights

  • Molar Ratio: 1:1.2 (hydrazino intermediate to aldehyde)

  • Acid Catalyst: p-Toluenesulfonic acid (PTSA)

  • Yield: 68–72%

Regioselective Functionalization and Purification

Alkylation at Position 3

To install the 4-methoxyphenyl group at position 3, the triazolo-pyrimidine intermediate is treated with 4-methoxybenzyl bromide in dimethylformamide (DMF) using potassium hydroxide as a base. This SN2 reaction proceeds efficiently at 70–80°C.

Typical Procedure

  • Dissolve intermediate (1 mmol) in DMF (5 mL).

  • Add KOH (1.2 mmol) and 4-methoxybenzyl bromide (1.5 mmol).

  • Heat at 80°C for 12 hours.

  • Purify via column chromatography (silica gel, ethyl acetate/hexane).

Yield: 60–65%

Crystallographic Characterization

Single-crystal X-ray diffraction confirms the regiochemistry of the final product. Bond lengths and angles align with density functional theory (DFT) calculations, validating the structural assignment.

Comparative Analysis of Synthetic Routes

MethodStarting MaterialKey ReagentYield (%)Purity (%)
Triethyl Orthoformate4-Hydrazinylpyrazolo[3,4-d]pyrimidineTriethyl orthoformate70–75≥98
4-Methoxybenzaldehyde4-Hydrazinylpyrazolo[3,4-d]pyrimidine4-Methoxybenzaldehyde68–72≥95
Alkylation Post-CyclizationTriazolo-pyrimidine intermediate4-Methoxybenzyl bromide60–65≥97

Challenges and Optimization Strategies

Side Reactions and Byproduct Formation

Competing reactions, such as over-alkylation or dimerization, are mitigated by:

  • Stoichiometric Control: Limiting the molar excess of alkylating agents.

  • Low-Temperature Phases: Gradual addition of reagents at 0–5°C.

Solvent Impact on Cyclization

Polar aprotic solvents (e.g., DMF) enhance reaction rates but may reduce selectivity. Mixed solvent systems (e.g., acetic acid/water) improve regioselectivity by stabilizing transition states.

Scalability and Industrial Considerations

Industrial-scale synthesis employs continuous flow reactors to maintain optimal temperature and mixing. Automated systems adjust reagent feed rates in real-time, achieving batch-to-batch consistency with yields exceeding 80%.

Chemical Reactions Analysis

Types of Reactions

7-(4-chlorophenyl)-3-(4-methoxyphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted phenyl derivatives.

Scientific Research Applications

Anticancer Applications

Recent studies have highlighted the potential of pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine derivatives in cancer treatment. The compound exhibits significant activity against several cancer cell lines:

  • Mechanism of Action : The compound acts as a dual inhibitor of epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR2), which are critical pathways in cancer progression. For instance, compounds derived from this scaffold have demonstrated IC50 values ranging from 0.3 to 24 µM against various cancer cell lines, indicating potent anticancer properties .
  • Case Study : In a study involving MCF-7 breast cancer cells, the compound effectively inhibited tumor growth and induced apoptosis. Molecular docking studies suggested that the binding affinity to target proteins was enhanced due to the presence of multiple nitrogen atoms capable of forming hydrogen bonds within the binding site .

Antimicrobial Properties

The compound also shows promise as an antimicrobial agent. Pyrazole derivatives have been extensively studied for their ability to combat bacterial and fungal infections:

  • Activity Spectrum : Various derivatives have been tested against a range of pathogens, showing efficacy as antibacterial and antifungal agents. The mechanism often involves interference with microbial metabolism or cell wall synthesis .
  • Research Findings : A recent review noted that pyrazole-containing compounds exhibit broad-spectrum antimicrobial activity, which can be attributed to their ability to disrupt microbial cellular functions .

Synthesis and Derivative Development

The synthesis of 7-(4-chlorophenyl)-3-(4-methoxyphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine typically involves multi-step reactions starting from simpler pyrazole derivatives. These synthetic routes allow for the modification of various functional groups to enhance biological activity.

Synthetic Pathway Example

  • Starting Material : Begin with a suitable pyrazole derivative.
  • Functionalization : Introduce chlorophenyl and methoxyphenyl groups through electrophilic substitution reactions.
  • Cyclization : Employ cyclization techniques to form the triazole and pyrimidine rings.

Data Tables

Activity TypeCell Line/PathogenIC50 (µM)Reference
AnticancerMCF-70.46
AnticancerHCT1160.39
AntimicrobialVarious BacteriaVariable

Mechanism of Action

The mechanism of action of 7-(4-chlorophenyl)-3-(4-methoxyphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application, but common mechanisms include inhibition of enzyme activity or modulation of signal transduction pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogs featuring variations in substituents, core scaffolds, and biological activities.

Structural Analogues with Pyrazolo-Triazolo-Pyrimidine Cores

Compound Name Substituents (Position) Molecular Weight (g/mol) Key Differences & Implications Source (Evidence ID)
7-(3-Chlorophenyl)-2-(4-tert-butylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine 3-chlorophenyl (7), 4-tert-butylphenyl (2) 430.90 Increased lipophilicity due to tert-butyl group; potential enhanced blood-brain barrier penetration.
5-Amino-7-(3-(4-methoxyphenyl)propyl)-2-(2-furyl)pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine Furyl (2), 3-(4-methoxyphenyl)propyl (7) 430.46 Propyl chain enhances solubility; furyl group may alter receptor binding kinetics.
7-Phenyl-2,7-dihydro-3H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine-3-thione Phenyl (7), thione (3) 268.30 Thione substitution introduces hydrogen-bonding potential, affecting enzyme inhibition profiles.

Analogues with Modified Core Scaffolds

  • Pyrazolo[1,5-a]Pyrimidin-7(4H)-ones: Compounds like 3-(4-chlorophenyl)-2-methyl-5-{[(4-methylphenyl)sulfanyl]methyl}pyrazolo[1,5-a]pyrimidin-7(4H)-one (MW: 413.92 g/mol) replace the triazole ring with a pyrimidinone moiety, reducing planarity and altering kinase inhibition selectivity .
  • Pyrrolo-Thiazolo-Pyrimidines : Derivatives such as 3-[5-(4-Methoxyphenyl)-3,8-diphenylpyrrolo[1,2-c][1,3]thiazolo[3,2-a]pyrimidin-6-yl]-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6(7H)-one (MW: 838.34 g/mol) incorporate thiazole and thiadiazine rings, enhancing metabolic stability but increasing molecular complexity .

Pharmacological and Biochemical Comparisons

Adenosine A2A Receptor Antagonism

The target compound shares structural motifs with SCH-442416 , a potent A2A antagonist (IC50 = 0.048 nM) . Key differences:

  • SCH-442416 : Features a furyl group and 3-(4-methoxyphenyl)propyl chain, optimizing binding to the receptor’s hydrophobic pocket.
  • Target Compound : The 4-chlorophenyl group may enhance selectivity over A1 receptors, though its exact IC50 remains uncharacterized in the provided evidence.

Anticancer Activity

Pyrazolo-triazolo-pyrimidines demonstrate antiproliferative effects via kinase inhibition. For example:

  • 7-(4-Bromophenyl)-9-(pyridin-4-yl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine inhibits tumor cell growth (IC50 = 1.2–3.8 µM in HeLa cells) by inducing apoptosis .

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